(4R,7R,8R,9Z,14Z,16Z,20S)-20-Hydroxy-4,8,16-trimethyl-7-propan-2-yl-6,23-dioxa-3,12,25-triazabicyclo[20.2.1]pentacosa-1(24),9,14,16,22(25)-pentaene-2,5,11-trione
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Overview
Description
A 17002 C is a form of madumycin I. It is a metabolite produced by Actinoplanes strains, structurally related to the virginiamycin factor M.
Scientific Research Applications
Macrocyclic Structural Studies
The macrocyclic compound structurally related to (4R,7R,8R,9Z,14Z,16Z,20S)-20-Hydroxy-4,8,16-trimethyl-7-propan-2-yl-6,23-dioxa-3,12,25-triazabicyclo[20.2.1]pentacosa-1(24),9,14,16,22(25)-pentaene-2,5,11-trione has been studied using X-ray structural analysis. This research provides valuable insights into the compound's crystal structure and potential applications in various scientific fields, including materials science and pharmacology (V. T. Nguyen et al., 2017).
Synthesis of Structurally Similar Compounds
The synthesis of compounds similar in structure to the target molecule, focusing on stereo- and enantioselective processes, has been explored. These synthetic pathways are crucial for the production of specific isomers that can be vital in biological applications and pharmaceutical research (K. Meilert et al., 2004).
Antioxidant and Anti-inflammatory Activities
Compounds with a structure related to the target molecule have been isolated and studied for their antioxidant and anti-inflammatory properties. These findings are significant for developing new therapeutic agents for treating various inflammatory diseases and oxidative stress-related conditions (Jia Chen et al., 2018).
Inhibition of 11β-Hydroxysteroid Dehydrogenase
Research on similar compounds has led to the discovery of potent inhibitors of the enzyme 11β-hydroxysteroid dehydrogenase type 1. These findings are particularly relevant for the treatment of type 2 diabetes mellitus, showcasing the potential medical applications of these compounds (Takanori Koike et al., 2019).
Lanthanide(III) Texaphyrin Complexes
Studies have been conducted on the synthesis and characterization of lanthanide(III) texaphyrin complexes, which are structurally related to the target compound. These complexes are significant for applications in medical imaging and therapy, particularly in cancer diagnostics and treatment (J. Sessler et al., 1993).
Properties
CAS No. |
71843-98-6 |
---|---|
Molecular Formula |
C26H37N3O6 |
Molecular Weight |
487.6 g/mol |
IUPAC Name |
(4R,7R,8R,9Z,14Z,16Z,20S)-20-hydroxy-4,8,16-trimethyl-7-propan-2-yl-6,23-dioxa-3,12,25-triazabicyclo[20.2.1]pentacosa-1(24),9,14,16,22(25)-pentaene-2,5,11-trione |
InChI |
InChI=1S/C26H37N3O6/c1-16(2)24-18(4)11-12-22(31)27-13-7-9-17(3)8-6-10-20(30)14-23-29-21(15-34-23)25(32)28-19(5)26(33)35-24/h7-9,11-12,15-16,18-20,24,30H,6,10,13-14H2,1-5H3,(H,27,31)(H,28,32)/b9-7-,12-11-,17-8-/t18-,19-,20+,24-/m1/s1 |
InChI Key |
HYYZDUUXSSRJQZ-YIBNVXJJSA-N |
Isomeric SMILES |
C[C@@H]1/C=C\C(=O)NC/C=C\C(=C/CC[C@@H](CC2=NC(=CO2)C(=O)N[C@@H](C(=O)O[C@@H]1C(C)C)C)O)\C |
SMILES |
CC1C=CC(=O)NCC=CC(=CCCC(CC2=NC(=CO2)C(=O)NC(C(=O)OC1C(C)C)C)O)C |
Canonical SMILES |
CC1C=CC(=O)NCC=CC(=CCCC(CC2=NC(=CO2)C(=O)NC(C(=O)OC1C(C)C)C)O)C |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
A 17002 C; A17002 C; A-17002 C; A-17002C; A17002C; A 17002C; Madumycin I, 15-deoxo-13-deoxy-15-hydroxy- |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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